Copper(2E,4E)-hexa-2,4-dienoate

Description

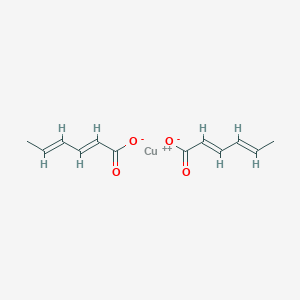

Copper(2E,4E)-hexa-2,4-dienoate is a metal-organic compound derived from sorbic acid [(2E,4E)-hexa-2,4-dienoic acid], a naturally occurring unsaturated fatty acid with antimicrobial properties. The parent acid (C₆H₈O₂; CAS 110-44-1) contains conjugated double bonds in the 2E,4E configuration, which are critical for its biological activity . Copper sorbate likely forms via the replacement of the acid’s proton with a copper ion (Cu²⁺), resulting in a coordination complex. Transition metal sorbates, including copper, may exhibit enhanced stability or altered reactivity compared to alkali or alkaline earth metal salts due to the metal’s redox activity and ligand-binding capacity.

Properties

CAS No. |

13991-87-2 |

|---|---|

Molecular Formula |

C12H14CuO4 |

Molecular Weight |

285.78 g/mol |

IUPAC Name |

copper;(2E,4E)-hexa-2,4-dienoate |

InChI |

InChI=1S/2C6H8O2.Cu/c2*1-2-3-4-5-6(7)8;/h2*2-5H,1H3,(H,7,8);/q;;+2/p-2/b2*3-2+,5-4+; |

InChI Key |

VGWUQCWVUNUPMX-RJNTXXOISA-L |

SMILES |

CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Cu+2] |

Isomeric SMILES |

C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].[Cu+2] |

Canonical SMILES |

CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Cu+2] |

Synonyms |

copper (2E,4E)-hexa-2,4-dienoate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(2E,4E)-hexa-2,4-dienoate can be synthesized by reacting copper salts, such as copper(II) chloride or copper(II) sulfate, with sorbic acid in an aqueous or alcoholic medium. The reaction typically involves dissolving the copper salt in water or ethanol and then adding sorbic acid under stirring. The mixture is heated to facilitate the reaction, and the resulting copper sorbate precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of copper sorbate may involve more advanced techniques such as solvent extraction, ion exchange, or crystallization to ensure high purity and yield. The choice of method depends on the desired scale of production and the specific application requirements.

Chemical Reactions Analysis

Types of Reactions: Copper(2E,4E)-hexa-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form copper(III) complexes under specific conditions.

Reduction: The compound can be reduced to copper(I) sorbate using reducing agents like sodium borohydride.

Substitution: this compound can participate in ligand exchange reactions where the sorbate ligand is replaced by other ligands such as ammonia or ethylenediamine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride or hydrazine in aqueous or alcoholic solutions.

Substitution: Ammonia or ethylenediamine in aqueous solutions.

Major Products Formed:

Oxidation: Copper(III) sorbate complexes.

Reduction: Copper(I) sorbate.

Substitution: Copper complexes with different ligands.

Scientific Research Applications

Copper(2E,4E)-hexa-2,4-dienoate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal growth inhibition.

Medicine: Investigated for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.

Industry: Employed as a preservative in food and cosmetic products due to its antimicrobial activity.

Mechanism of Action

The mechanism of action of copper sorbate involves the interaction of copper ions with cellular components, leading to the disruption of cellular processes. Copper ions can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures, including DNA, proteins, and lipids. Additionally, copper sorbate can interfere with enzyme activity and disrupt membrane integrity, leading to cell death. The compound’s antimicrobial and anticancer properties are primarily attributed to these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of Copper(2E,4E)-hexa-2,4-dienoate and its analogues:

*Inferred from analogous salts; †Estimated based on stoichiometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.